Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h3H,4-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAUPVCVAVVJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate typically involves the esterification of 4-pyridineacetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 2023/39)
The European patent application (2023/39) lists numerous analogs with variations in substituents on the tetrahydropyridine or pyrimidine rings. Key comparisons include:
| Compound | Core Structure | Key Substituents | Potential Implications |
|---|---|---|---|
| Target compound | 1-methyl-1,2,3,6-tetrahydropyridine | 2-(acetoxy)methyl | Moderate lipophilicity, ester hydrolysis susceptibility |
| 1-cyclobutyl analog | 1-cyclobutyl-THP | Cyclobutyl at 1-position | Increased steric bulk, altered receptor binding |
| 1-(oxetan-3-yl) analog | 1-oxetanyl-THP | Oxetane ring at 1-position | Enhanced solubility, metabolic stability |
| 4-(dimethylamino)cyclohex-1-en-1-yl analog | Cyclohexenyl-DMA | Dimethylamino on cyclohexene | Basic amine improves solubility, CNS penetration |
Key Findings :
- Ester groups (e.g., acetoxy vs. propionoxy) influence hydrolysis rates, with methyl esters generally hydrolyzing faster than ethyl or propyl variants .
Neurotoxic Tetrahydropyridines: MPTP and MPPP
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) and its analog MPPP (1-methyl-4-phenyl-4-propionoxy-piperidine) are structurally related to the target compound but differ critically:
| Parameter | Target Compound | MPTP | MPPP |
|---|---|---|---|
| Core structure | 1-methyl-THP | 1-methyl-THP with phenyl group | Piperidine with phenyl/propionoxy |
| Bioactivity | Not reported (patent focus) | Neurotoxic (dopaminergic neuron loss) | Prodrug, slower metabolism |
| Metabolic Pathway | Ester hydrolysis | Oxidative metabolism to MPP+ | Ester hydrolysis to MPTP |
Key Findings :
- MPTP’s phenyl group at the 4-position is critical for its conversion to the toxic metabolite MPP+, which induces Parkinsonism . The target compound lacks this phenyl group, suggesting lower neurotoxic risk.
- The acetoxy group in the target compound may confer faster hydrolysis than MPPP’s propionoxy group, reducing systemic exposure .
Pyrimidine-Based Ester Analogs (ADMET & DMPK, 2021)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) shares ester functionality but differs in core structure:
| Parameter | Target Compound | Compound 1 |
|---|---|---|
| Core structure | Tetrahydropyridine | Pyrimidine-thietane hybrid |
| Substituents | Methyl, acetoxy | Thietane, methyl, thioether |
| LogP (predicted) | ~1.2 | ~2.5 (higher due to thioether) |
| Bioactivity | Unreported | Antiviral (inferred from patent) |
Key Findings :
Biological Activity
Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate is a compound derived from the tetrahydropyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 151.21 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. The compound is believed to modulate dopaminergic pathways, which are critical in various neurological conditions. Research indicates that it may act as an agonist or antagonist at specific receptor sites, influencing neuronal signaling and potentially offering therapeutic benefits in neurodegenerative diseases.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Neuroprotective Effects
In a study utilizing a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound demonstrated significant neuroprotective effects. The compound reduced dopaminergic neuron loss and improved motor function in treated mice compared to controls. This suggests a potential role in the treatment of neurodegenerative disorders.
Antioxidant Activity
Research has shown that this compound exhibits antioxidant properties. In vitro studies indicated that it effectively scavenged reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage. This property is particularly relevant in the context of aging and neurodegenerative diseases where oxidative stress plays a critical role.
Cognitive Enhancement
Another area of interest is the compound's effect on cognitive function. Animal studies have indicated that administration of this compound enhances learning and memory performance in behavioral tests. These findings suggest potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol under acid catalysis. Alternatively, the Horner–Wadsworth–Emmons (HWE) reaction has been utilized for analogous tetrahydropyridine derivatives. For example, methyl esters of paramagnetic tetrahydropyridine acrylates were synthesized via HWE reactions with trimethyl phosphonoacetate, followed by purification using column chromatography . Optimization involves adjusting reaction temperature (e.g., ambient to reflux), solvent selection (e.g., dry acetonitrile), and stoichiometric ratios of reagents (e.g., 2.0 equivalents of NaOH for hydrolysis steps) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the ester group and tetrahydropyridine ring. For instance, ¹H NMR can confirm the methyl ester peak (~3.6–3.8 ppm) and the deshielded protons adjacent to the nitrogen in the tetrahydropyridine ring. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) .
Advanced Research Questions
Q. What experimental designs are suitable for assessing the neuroprotective potential of this compound in Parkinson’s disease models?
- Methodology :
- Animal Models : Use 1-methyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinsonian marmosets or mice. Administer the compound orally (e.g., 100 mg/kg daily) alongside MPTP intoxication (6 mg/kg) .
- Behavioral Metrics : Monitor locomotor activity, hand-eye coordination, and anxiety-related behaviors twice weekly for 3 weeks. Use standardized scoring systems (e.g., tremor severity scales) .
- Biochemical Analysis : Post-mortem striatal dopamine quantification via HPLC can validate neuroprotection. In MPTP models, vehicle-treated animals exhibit ~5% residual dopamine, whereas protected groups retain ~40–50% .
Q. How can conflicting data on synthetic yields of this compound derivatives be resolved?
- Methodology :
- Reaction Monitoring : Use TLC or in situ IR to track esterification/hydrolysis progress. For example, incomplete hydrolysis of methyl esters can lead to yield discrepancies .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-alkylated tetrahydropyridines or ester hydrolysis intermediates).
- Catalyst Screening : Compare palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, as residual Pd can reduce yields in downstream steps .
Q. What strategies enhance the stability of this compound in aqueous biological assays?
- Methodology :
- Prodrug Design : Replace the methyl ester with a hydrolytically stable group (e.g., pivaloyloxymethyl) to improve bioavailability .
- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to shield the ester from enzymatic degradation.
- pH Optimization : Conduct stability assays at physiological pH (7.4) and compare degradation kinetics to acidic/alkaline conditions .
Q. How does the tetrahydropyridine moiety influence the compound’s interaction with kinase targets like JAK2?
- Methodology :
- Molecular Docking : Model the compound into the JAK2 kinase domain (PDB: 7REE) to assess hydrogen bonding with key residues (e.g., Leu855, Glu930) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents on the tetrahydropyridine ring (e.g., fluorination at C-2) and test inhibition potency in kinase assays .
- Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and thermal shift assays to assess target stabilization .
Methodological Notes
- Synthetic Challenges : Low yields in ester hydrolysis (e.g., 31% for analogous pyridinylacetic acids) may arise from steric hindrance or competing side reactions. Optimize base concentration (e.g., 10% NaOH in methanol) and reaction time (2–4 hours) .
- Data Interpretation : In neuroprotection studies, ensure MPTP dosing consistency across cohorts to minimize variability in dopamine depletion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
